Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate
Overview
Description
Mechanism of Action
Target of Action
As a sulfonamide, it might act on bacterial enzymes like dihydropteroate synthase, inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and multiplication .Mode of Action
The compound could potentially bind to the enzyme’s active site, preventing the normal substrate from binding and the reaction from proceeding .Biochemical Pathways
The compound might interfere with the folic acid synthesis pathway in bacteria, leading to their inability to synthesize DNA, RNA, and proteins .Pharmacokinetics
The ADME properties of this compound are not readily available. However, as a sulfonamide, it might be well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .Result of Action
The potential inhibition of bacterial growth and multiplication could be the primary result of the compound’s action .Action Environment
Factors such as pH, temperature, and presence of other compounds could influence the compound’s action, efficacy, and stability .Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate typically involves the esterification of 5-bromo-2-chloro-3-sulfamoylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-chlorobenzoate: Similar in structure but lacks the sulfamoyl group.
Methyl 5-bromo-4-chloro-2-fluorobenzoate: Contains a fluorine atom instead of the sulfamoyl group.
Methyl 2-bromo-5-methoxybenzoate: Contains a methoxy group instead of the sulfamoyl group .
Uniqueness
Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 5-bromo-2-chloro-3-sulfamoylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO4S/c1-15-8(12)5-2-4(9)3-6(7(5)10)16(11,13)14/h2-3H,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKZGDUTJPSIBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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